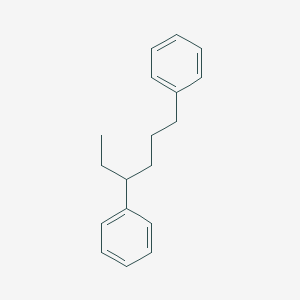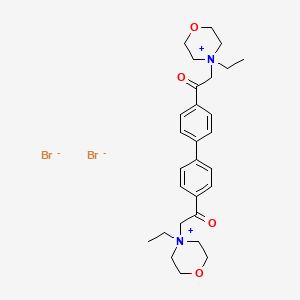![molecular formula C10H16O2 B14430954 (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 80513-77-5](/img/structure/B14430954.png)
(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and a ketone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with camphor, a naturally occurring compound.
Reduction: Camphor is reduced using sodium borohydride (NaBH4) to form borneol.
Oxidation: Borneol is then oxidized using chromium trioxide (CrO3) to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of camphor.
Reduction: Formation of borneol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: The compound can interact with enzymes, potentially inhibiting or activating them.
Pathways: It may influence metabolic pathways by acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphor: A structurally similar compound with a ketone group.
Borneol: A related compound with a hydroxyl group.
Uniqueness
(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups, which contribute to its distinct chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
80513-77-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(1S,3S,4R)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m0/s1 |
InChI-Schlüssel |
AXMKZEOEXSKFJI-MHYGZLNHSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)[C@@H](C2=O)O |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


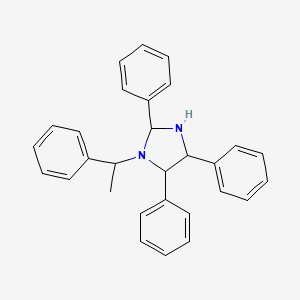
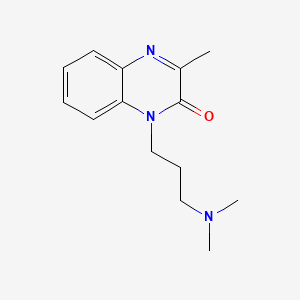
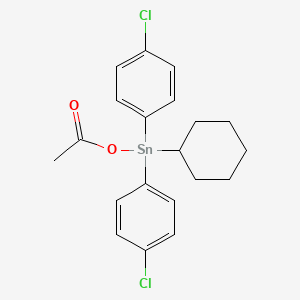

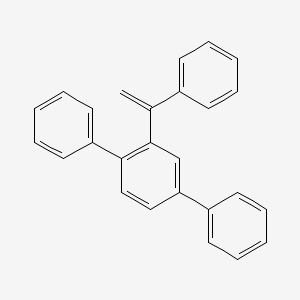
![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)

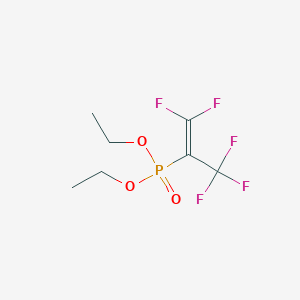
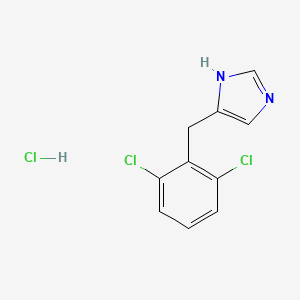
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
